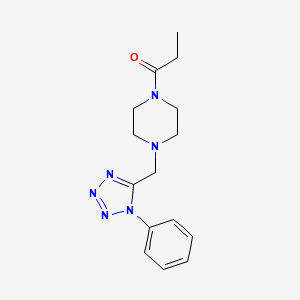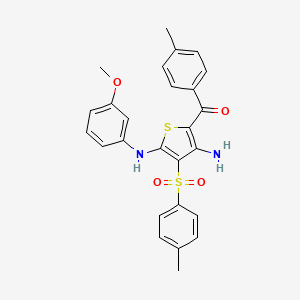
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide is a complex organic compound that features a carbazole moiety linked to a pyridine ring via a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the carbazole derivative, followed by its functionalization to introduce the sulfonamide and pyridine groups. Key steps may include:
Nitration and Reduction: Starting from 9-ethylcarbazole, nitration followed by reduction can yield 3-amino-9-ethylcarbazole.
Sulfonylation: The amino group can be converted to a sulfonamide by reacting with a suitable sulfonyl chloride, such as pyridine-3-sulfonyl chloride.
Chlorination: The final step involves chlorination to introduce the 2-chloro substituent on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbazole moiety can participate in redox reactions, which can be useful in modifying its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the carbazole ring .
Scientific Research Applications
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide has several scientific research applications:
Organic Electronics: It can be used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it suitable for use in various advanced materials, including sensors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . In organic electronics, its role as a host material involves facilitating charge transport and emission processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine
Uniqueness
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)pyridine-3-sulfonamide is unique due to the presence of both a carbazole and a pyridine ring, linked via a sulfonamide group. This combination imparts distinct electronic properties, making it highly versatile for various applications .
Properties
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-23-16-7-4-3-6-14(16)15-12-13(9-10-17(15)23)22-26(24,25)18-8-5-11-21-19(18)20/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXDERLHUUXFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(N=CC=C3)Cl)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3020665.png)




![[1-(prop-2-en-1-yl)cyclohexyl]methanol](/img/structure/B3020672.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3020675.png)

![N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B3020677.png)

![[(3aS,6Z,10Z,11aR)-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-10-yl]methyl acetate](/img/structure/B3020681.png)
![3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B3020684.png)
